molecular formula C10H9NO4 B596418 Ethyl 3-hydroxyfuro[2,3-c]pyridine-2-carboxylate CAS No. 106531-50-4

Ethyl 3-hydroxyfuro[2,3-c]pyridine-2-carboxylate

Cat. No.: B596418
CAS No.: 106531-50-4
M. Wt: 207.185
InChI Key: MQXHCQIAEQWPOC-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxyfuro[2,3-c]pyridine-2-carboxylate is a heterocyclic compound with the molecular formula C10H9NO4 and a molecular weight of 207.18 g/mol . This compound is characterized by a fused ring system consisting of a furan ring and a pyridine ring, with an ethyl ester and a hydroxyl group attached.

Safety and Hazards

Ethyl 3-hydroxyfuro[2,3-c]pyridine-2-carboxylate is classified as a warning hazard. It may cause skin irritation (H315) and serious eye irritation (H319) if not handled properly .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-hydroxyfuro[2,3-c]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-hydroxyfuro[2,3-c]pyridine-2-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride . The reaction is carried out under reflux conditions, followed by purification through recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-hydroxyfuro[2,3-c]pyridine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of ethyl 3-hydroxyfuro[2,3-c]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl group and the ester functionality play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects . Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action .

Comparison with Similar Compounds

Ethyl 3-hydroxyfuro[2,3-c]pyridine-2-carboxylate can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various applications .

Properties

IUPAC Name

ethyl 3-hydroxyfuro[2,3-c]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c1-2-14-10(13)9-8(12)6-3-4-11-5-7(6)15-9/h3-5,12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQXHCQIAEQWPOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(O1)C=NC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10716286
Record name Ethyl 3-hydroxyfuro[2,3-c]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10716286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106531-50-4
Record name Ethyl 3-hydroxyfuro[2,3-c]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10716286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

This compound was prepared using a method analogous to that of 5-hydroxyfuro[2,3-c]pyridazine-6-carboxylic acid ethyl ester (A.2.3.1), 3-chloroisonicotinic acid ethyl ester replacing 3-chloropyridazine-4-carboxylic acid ethyl ester;
Name
5-hydroxyfuro[2,3-c]pyridazine-6-carboxylic acid ethyl ester
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Q & A

Q1: What is the significance of ethyl 3-hydroxyfuro[2,3-c]pyridine-2-carboxylate in the synthesis of furo[2,3-c]pyridine?

A1: this compound serves as a crucial intermediate in the synthesis of furo[2,3-c]pyridine. The research paper describes its preparation through the cyclization of ethyl 2-(3-hydroxyisonicotinoyloxy)acetate []. This cyclized product is then subjected to hydrolysis and decarboxylation to yield furo[2,3-c]pyridin-3(2H)-one, which can be further transformed into furo[2,3-c]pyridine through subsequent reactions [].

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